molecular formula C14H15F3O B8266438 (E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one

(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one

Cat. No.: B8266438
M. Wt: 256.26 g/mol
InChI Key: CRZYDWHUQMRHND-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and other modern techniques can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating its biological activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups attached to ketone structures.

    Fluorinated alkenes: Molecules containing fluorine atoms and alkene groups.

Uniqueness

(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one stands out due to its specific combination of a trifluoromethylated phenyl ring and a pentenone structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O/c1-13(2,3)12(18)9-6-10-4-7-11(8-5-10)14(15,16)17/h4-9H,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZYDWHUQMRHND-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.